4-(4-Nitrophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione
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Overview
Description
4-(4-Nitrophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione is a complex organic compound characterized by the presence of a nitrophenyl group, a thiazinane ring, and a dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione typically involves the nitration of phenol using dilute nitric acid at room temperature. This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol . The compound can also be synthesized through nucleophilic substitution reactions involving different acyclic and cyclic amines at controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione undergoes various chemical reactions, including:
Reduction: Catalytic reduction of the nitro group to form amines.
Oxidation: Oxidation reactions involving the phenolic group.
Substitution: Nucleophilic substitution reactions with different amines.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . Oxidation reactions may involve reagents like potassium permanganate .
Major Products
The major products formed from these reactions include 4-aminophenol from reduction reactions and various substituted phenols from nucleophilic substitution reactions .
Scientific Research Applications
4-(4-Nitrophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the compound undergoes catalytic reduction to form 4-aminophenol, which can further participate in various biochemical pathways . The compound’s nitrophenyl group plays a crucial role in its reactivity and interaction with enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A phenolic compound with similar nitro and hydroxyl groups.
4-Nitrophenyl chloroformate: Used in the synthesis of poly(oxyethylene) modified dextrans.
4-Nitrophenyl acetate: Employed in enzyme assays for esterase and lipase activity.
Uniqueness
4-(4-Nitrophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione is unique due to its thiazinane ring structure, which imparts distinct chemical properties and reactivity compared to other nitrophenyl compounds. This uniqueness makes it valuable for specific applications in scientific research and industrial processes .
Properties
CAS No. |
922142-60-7 |
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Molecular Formula |
C10H12N2O5S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-4-oxido-1,4-thiazinan-4-ium 1,1-dioxide |
InChI |
InChI=1S/C10H12N2O5S/c13-11(14)9-1-3-10(4-2-9)12(15)5-7-18(16,17)8-6-12/h1-4H,5-8H2 |
InChI Key |
DVAOSXCBPVRDDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC[N+]1(C2=CC=C(C=C2)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
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